REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([S:14](=[O:17])(=[O:16])[NH2:15])=[CH:8][C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:20])=O>CCCCCC>[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([S:14](=[O:17])(=[O:16])[NH2:15])=[CH:8][C:4]=1[C:5]([Cl:20])=[O:6]
|
Name
|
|
Quantity
|
419 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1OC)S(N)(=O)=O
|
Name
|
|
Quantity
|
11.35 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an agitator
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed twice with 500 ml of petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried in a desiccator under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)Cl)C=C(C=C1OC)S(N)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 424 g | |
YIELD: PERCENTYIELD | 94.8% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |